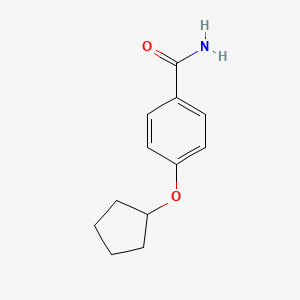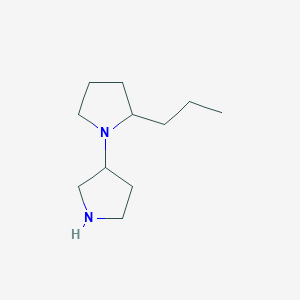![molecular formula C13H18BrN B13882219 1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)
1-[3-(bromomethyl)-2-methylphenyl]Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Bromomethyl)-2-methylphenyl]Piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a bromomethyl group attached to a methylphenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine can be synthesized through several methods. One common approach involves the bromination of 1-[3-methyl-2-methylphenyl]Piperidine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.
Major Products:
- Substituted derivatives (e.g., amines, ethers, thioethers)
- Oxidized products (e.g., carboxylic acids, ketones)
- Reduced products (e.g., methyl derivatives)
Wissenschaftliche Forschungsanwendungen
1-[3-(Bromomethyl)-2-methylphenyl]Piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including its role in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with specific pathways involved in cellular signaling and metabolism, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Chloromethyl)-2-methylphenyl]Piperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[3-(Methyl)-2-methylphenyl]Piperidine: Lacks the halogen substituent, resulting in different reactivity and properties.
1-[3-(Bromomethyl)-2-ethylphenyl]Piperidine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical transformations. This compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C13H18BrN |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-2-methylphenyl]piperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-12(10-14)6-5-7-13(11)15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3 |
InChI-Schlüssel |
BNNNLCFVLCLCSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N2CCCCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)
![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)

![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
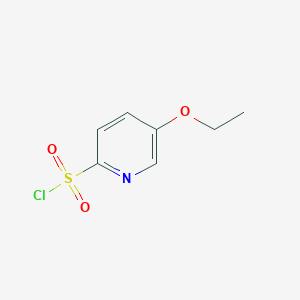
![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
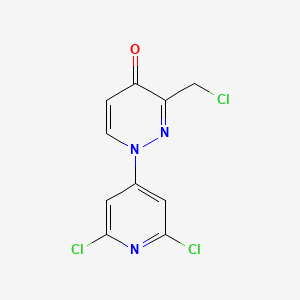
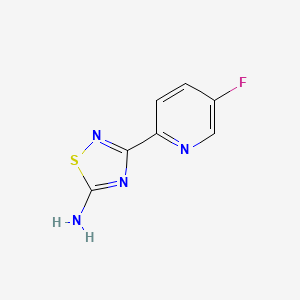
![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
